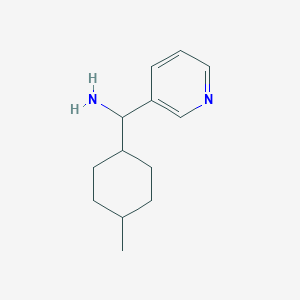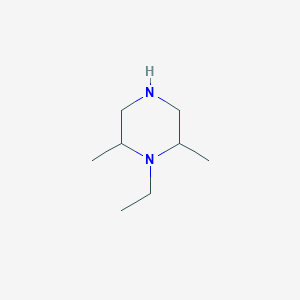
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine is a chemical compound with the molecular formula C13H20N2. It is known for its applications in research and development, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a methylcyclohexyl group attached to a pyridinylmethanamine structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)(pyridin-3-yl)methanamine typically involves the reaction of 4-methylcyclohexylamine with pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methylcyclohexyl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylcyclohexyl)(pyridin-2-yl)methanamine
- (4-Methylcyclohexyl)(pyridin-4-yl)methanamine
- (4-Methylcyclohexyl)(pyridin-3-yl)ethanamine
Uniqueness
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(4-methylcyclohexyl)-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C13H20N2/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12/h2-3,8-11,13H,4-7,14H2,1H3 |
Clave InChI |
JEGFAXXMYLENHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(C2=CN=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)







![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)



